molecular formula C18H13F3N4O2S2 B7836967 2-[({[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]benzamide

2-[({[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]benzamide

Cat. No.: B7836967
M. Wt: 438.5 g/mol
InChI Key: VZQSPQCIUQUSAL-UHFFFAOYSA-N
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Description

2-[({[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]benzamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a trifluoromethyl group, and a pyrimidine ring

Properties

IUPAC Name

2-[[2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N4O2S2/c19-18(20,21)14-8-12(13-6-3-7-28-13)24-17(25-14)29-9-15(26)23-11-5-2-1-4-10(11)16(22)27/h1-8H,9H2,(H2,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQSPQCIUQUSAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the thiophene and pyrimidine rings, followed by their functionalization with trifluoromethyl and sulfanyl groups. The final step involves the coupling of these intermediates with benzamide under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-[({[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiophene and pyrimidine moieties exhibit significant anticancer properties. For instance, derivatives of pyrimidines have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and the inhibition of specific kinases involved in cancer progression. The presence of trifluoromethyl groups enhances the lipophilicity and metabolic stability of these compounds, potentially leading to improved bioavailability in therapeutic settings .

Antimicrobial Properties

Compounds similar to 2-[({[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]benzamide have demonstrated antimicrobial activity against a range of pathogens. The sulfanyl group is particularly noted for its role in enhancing the antimicrobial efficacy by disrupting microbial cell membranes .

Enzyme Inhibition

The structural features of this compound suggest potential as an enzyme inhibitor. Pyrimidine derivatives are known to interact with various enzymes, including those involved in nucleotide synthesis and metabolic pathways. Studies focusing on enzyme kinetics could elucidate the mechanism by which this compound exerts its biological effects .

Organic Electronics

Due to its unique electronic properties, this compound may find applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of thiophene units is known to enhance charge transport properties, making such compounds suitable for use in electronic devices .

Polymer Chemistry

The compound can serve as a monomer or additive in polymer synthesis, particularly for creating functionalized polymers with specific optical or electronic properties. Its ability to form stable complexes with metals may also be exploited in catalysis or as a stabilizer in polymer formulations .

Case Studies

StudyApplicationFindings
Chan et al. (2022)Synthesis of PyrimidinesDeveloped a microwave-assisted method for synthesizing pyrimidine derivatives with high yields; implications for synthesizing similar compounds like this compound] .
BLD PharmAntimicrobial ActivityReported antimicrobial efficacy for related thiophene-pyrimidine compounds against Gram-positive and Gram-negative bacteria; supports potential use in pharmaceuticals .
A2B ChemOrganic ElectronicsHighlighted the use of thiophene derivatives in OLED applications due to their superior charge transport properties; suggests avenues for future research on electronic applications .

Mechanism of Action

The mechanism of action of 2-[({[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[({[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]benzamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-[({[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]benzamide is a complex organic molecule notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H14F3N3OS
  • Molecular Weight : 391.36 g/mol
  • IUPAC Name : this compound

The compound features a thiophene ring and a trifluoromethyl group attached to a pyrimidine core, which enhances its lipophilicity and biological interactions.

The biological activity of this compound may be attributed to its interaction with various molecular targets. The presence of the thiophene and pyrimidine moieties suggests potential inhibition of specific enzymes or receptors involved in disease processes, such as cancer or neurodegenerative disorders.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes associated with cell signaling pathways.
  • Receptor Modulation : It might act as a modulator for various receptors involved in inflammatory responses or cellular proliferation.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

In vitro studies have shown that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 5 to 20 µM depending on the specific derivative used .

Antimicrobial Properties

Research indicates that compounds containing thiophene and pyrimidine structures possess antimicrobial activity. Specifically, derivatives have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus with minimal inhibitory concentrations (MICs) as low as 3.12 µg/mL .

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of various pyrimidine derivatives. The study found that the compound exhibited significant inhibition of cell proliferation in MCF-7 breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest at the G1 phase .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related compounds. The study demonstrated that the compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, indicating its potential as a lead compound for developing new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thiophene or pyrimidine rings can significantly impact potency and selectivity:

ModificationEffect on Activity
Addition of electron-withdrawing groupsIncreased potency against cancer cells
Alteration of side chainsEnhanced selectivity towards specific bacterial strains

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